2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride
Description
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of proline, an amino acid known for its role in protein synthesis and structure. The molecular formula of this compound is C8H12ClNO2, and it has a molecular weight of 189.64.
Properties
IUPAC Name |
2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPSJXIFWSWGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Protocol
Protection of Proline :
Alkylation at the 2-Position :
Deprotection and Salt Formation :
Optimization Parameters
- Solvent : THF ensures optimal solubility of intermediates while maintaining low temperatures for controlled alkylation.
- Temperature : −78°C prevents side reactions such as polymerization of propargyl bromide.
- Yield : 60–70% after purification via recrystallization from ethyl acetate/hexane.
Solid-Phase Synthesis via Proline Editing
Adapted from peptide synthesis techniques, this approach modifies hydroxyproline (Hyp) to introduce the propynyl group while retaining the carboxylic acid functionality.
Synthetic Workflow
Incorporation of 4-Hydroxyproline :
Protection and Functionalization :
- The Hyp hydroxyl group is protected with a trityl group via reaction with trityl chloride in dichloromethane (DCM).
- After peptide chain elongation, the trityl group is selectively removed with 2% trifluoroacetic acid (TFA).
- The free hydroxyl is substituted with a propynyl group using propargyl bromide and silver(I) oxide in DMF at 50°C.
Cleavage and Isolation :
Key Advantages
- Stereochemical Fidelity : The use of 4-R-Hyp ensures retention of configuration at the 2-position.
- Scalability : Batch reactions on resin support enable multi-gram synthesis with minimal purification.
Adaptation of Alpha-Methyl Proline Synthesis
Inspired by patent WO2019002344A1, this route modifies the reported α-methyl proline synthesis to introduce the propynyl group.
Modified Reaction Steps
Oxazolidinone Formation :
Alkylation with Propargyl Bromide :
Acidic Hydrolysis :
Critical Considerations
- Reagent Stoichiometry : A 1.2:1 molar ratio of propargyl bromide to oxazolidinone minimizes di-alkylation byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) achieves >95% purity.
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|---|
| Alkylation of Proline | L-Proline | 65 | 98 | High (retains L-config) |
| Solid-Phase Synthesis | 4-R-Hyp | 50 | 95 | Excellent |
| Adapted Patent Method | L-Proline | 55 | 90 | Moderate |
Key Observations :
- The alkylation method offers the highest yield and purity, making it preferable for large-scale production.
- Solid-phase synthesis excels in stereochemical control but requires specialized resin and equipment.
- The patent adaptation is less efficient but provides a straightforward route for laboratories without advanced instrumentation.
Reaction Condition Optimization
Solvent Selection
Temperature and Time
Catalytic Enhancements
- Silver(I) oxide in DMF accelerates propynyl group substitution by activating propargyl bromide.
- Copper(I) iodide (10 mol%) improves yield in Sonogashira-like couplings for alternative routes.
Challenges and Mitigation Strategies
Racemization at the 2-Position
Byproduct Formation
Chemical Reactions Analysis
Alkyne-Based Reactions
The terminal alkyne group participates in catalytic coupling and cycloaddition reactions:
Steric hindrance from the pyrrolidine ring slows alkyne reactivity compared to linear alkynes, necessitating optimized catalysts .
Carboxylic Acid Reactions
The carboxylic acid undergoes functionalization via:
-
Esterification : Methanol/H⁺ yields methyl esters for improved lipophilicity (e.g., methyl 2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate).
-
Amide Formation : Coupling with amines via EDC/HOBt forms bioactive amides.
-
Decarboxylation : Heating with quinoline/Cu yields 2-(prop-2-yn-1-yl)pyrrolidine, retaining chirality .
Reaction Efficiency :
| Derivative | Yield (%) | Conditions |
|---|---|---|
| Methyl Ester | 85–92 | HCl/MeOH, reflux |
| Amide | 70–78 | EDC, DMF, rt |
| Decarboxylated Product | 65 | 180°C, Cu powder |
Pyrrolidine Ring Modifications
The secondary amine (protonated as HCl salt) enables:
-
Alkylation : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives .
-
Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction.
Stereochemical Considerations :
-
The (S)-configuration at C2 influences reaction outcomes. For example, alkylation preserves chirality when performed below 0°C but risks racemization at higher temperatures .
-
Catalytic hydrogenation of related alkenes (e.g., intermediates) yields cis isomers with retained stereochemistry, contrary to typical racemization .
Key Research Findings
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Catalytic Asymmetric Synthesis : Chiral auxiliaries achieve >99% enantiomeric excess in alkylation steps .
-
Solubility : High aqueous solubility (≥50 mg/mL) facilitates use in aqueous-phase reactions .
This compound’s multifunctional design bridges synthetic organic chemistry and drug discovery, offering versatility in constructing complex molecular architectures .
Scientific Research Applications
Organic Synthesis
(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations:
| Type of Reaction | Products Formed |
|---|---|
| Oxidation | (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid |
| Reduction | (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-methanol |
| Substitution | Various substituted pyrrolidine derivatives |
These reactions highlight its utility in creating complex organic molecules essential for further research and development.
Biological Research
The compound has been investigated for its role in studying enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the exploration of stereochemistry in biological systems, which is crucial for understanding drug interactions and metabolic pathways.
Pharmaceutical Development
Research indicates that (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride may have therapeutic potential. It is being explored as a precursor for drug development due to its structural features that may confer biological activity.
Industrial Applications
In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its stability and solubility make it a suitable candidate for various formulations.
Case Study 1: Anticancer Activity
A study published in Nature demonstrated the synthesis of novel pyrrolidine derivatives, including those derived from (S)-2-(Prop-2-yn-1-yl)pyrrolidine, which exhibited significant anticancer activity against M-Hela tumor cell lines. Some compounds showed efficacy twice that of tamoxifen, indicating potential for further development as anticancer agents .
Case Study 2: Enzyme Mechanisms
Research on enzyme interactions involving this compound has revealed insights into substrate specificity and catalytic mechanisms. The ability to modify the compound's structure allows researchers to probe various enzyme active sites effectively.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. One key pathway is the proline degradation pathway, where proline oxidase catalyzes the first step in proline degradation, generating ATP for survival or reactive oxygen species for programmed cell death . This compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other proline derivatives, such as 4-hydroxyproline and azetidine-2-carboxylic acid. While these compounds share some structural similarities, this compound is unique due to its propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Biological Activity
2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-alpha-propynyl-proline hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C8H12ClNO2 |
| Molecular Weight | 189.64 g/mol |
| CAS Number | 152171-54-5 |
| IUPAC Name | (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride |
| PubChem CID | 45026928 |
Structural Characteristics
The compound features a pyrrolidine ring with a propynyl group at the 2-position and a carboxylic acid functional group, which may contribute to its biological activity by influencing interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro evaluations indicated that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting promising antibacterial properties .
The proposed mechanism of action for this class of compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the carboxylic acid moiety is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Case Studies
- Antibacterial Activity : A study conducted on various pyrrole derivatives, including those structurally related to this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The best-performing derivatives were compared with standard antibiotics like ciprofloxacin, showing comparable or superior MIC values .
- Antitubercular Activity : Another investigation focused on pyrrole-based compounds revealed that certain derivatives exhibited potent antitubercular activity, inhibiting Mycobacterium tuberculosis with MIC values as low as 5 µM. This highlights the potential therapeutic applications of pyrrole derivatives in treating resistant strains of tuberculosis .
Potential Therapeutic Uses
The biological activities associated with this compound suggest several therapeutic applications:
- Antimicrobial Agents : Due to its antibacterial properties, it may be developed as a new class of antibiotics.
- Antitubercular Drugs : Its effectiveness against M. tuberculosis indicates potential use in tuberculosis treatment regimens.
Safety Profile
The safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary safety assessments indicate that it has moderate toxicity, necessitating further studies to establish safe dosage levels and potential side effects .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | -10°C to 0°C | Prevents thermal degradation |
| Catalyst Loading | 5-10 mol% | Balances cost and efficiency |
| Reaction Time | 12-24 hrs | Ensures complete substitution |
Basic: What analytical techniques are most effective for characterizing purity and stereochemical configuration?
Answer:
- Chiral HPLC : Uses polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection at 254 nm to confirm enantiomeric excess (>99%) .
- NMR Spectroscopy : H and C NMR (DMSO-d6) identify propynyl protons (δ 2.8–3.1 ppm) and carboxylic acid protons (δ 12.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration; pyrrolidine ring puckering and HCl coordination are key structural markers .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 166.1 .
Advanced: How can computational reaction path search methods optimize synthesis?
Answer:
ICReDD’s quantum chemical calculations predict transition states and intermediates:
- Reaction Pathway Mapping : Identifies low-energy pathways for propynyl substitution using density functional theory (DFT) .
- Machine Learning : Trains models on existing pyrrolidine derivatives to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/Cu systems) .
- Kinetic Monte Carlo Simulations : Models batch reactor conditions to minimize by-products (e.g., over-alkylation) .
Case Study : Computational screening reduced experimental trials by 70% in a 2024 ICReDD study .
Advanced: How to resolve contradictions in reported purity values across synthesis batches?
Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., stirring rate, HCl stoichiometry) causing batch variability .
- Cross-Validation : Compare HPLC (95% purity ) with Karl Fischer titration (water content <0.5%) and ICP-MS (trace metal analysis) .
- Root Cause Analysis : Hygroscopicity (evident in safety data ) may lead to moisture absorption, falsely lowering purity. Store under argon with molecular sieves.
Basic: What safety protocols are critical when handling this hydrochloride salt?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats; respiratory protection if airborne dust exceeds 1 mg/m³ .
- Engineering Controls : Fume hoods with face velocity ≥0.5 m/s to prevent inhalation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Storage : Airtight containers at 2–8°C; monitor for deliquescence .
Advanced: What strategies mitigate racemization during synthesis?
Answer:
- Low-Temperature Reactions : Conduct substitutions at -20°C to reduce kinetic energy-induced racemization .
- Chiral Auxiliaries : Use (S)-BINOL ligands to stabilize transition states .
- In Situ Monitoring : Polarimetry or circular dichroism (CD) tracks enantiopurity during HCl salt formation .
Data : Racemization <1% achieved in 2023 Synthonix trials using cryogenic conditions .
Basic: How to design experiments to study structure-activity relationships (SAR) in biological systems?
Answer:
- DoE Frameworks : Central composite design (CCD) varies substituents (e.g., propynyl vs. methyl groups) and measures IC in enzyme assays .
- Molecular Docking : AutoDock Vina predicts binding affinities to targets (e.g., proteases) .
- In Vivo/In Vitro Correlation : Pharmacokinetic parameters (AUC, C) are modeled using compartmental analysis .
Advanced: How does hygroscopicity impact pharmacological formulation?
Answer:
- Stability Challenges : Moisture absorption (>2% w/w) accelerates degradation; TGA shows 5% mass loss at 40°C/75% RH .
- Formulation Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
